molecular formula C14H9BrN2O2S B14275746 N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine CAS No. 172914-23-7

N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine

Cat. No.: B14275746
CAS No.: 172914-23-7
M. Wt: 349.20 g/mol
InChI Key: ZAYHLRSCRSPRPN-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is a chemical compound that belongs to the class of benzo(b)thiophenes. This compound is characterized by the presence of a bromophenyl group and a nitro group attached to the benzo(b)thiophene core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine typically involves the nitration of benzo(b)thiophene followed by bromination and amination reactions. The reaction conditions often include the use of strong acids like sulfuric acid for nitration, bromine or N-bromosuccinimide for bromination, and amines for the final amination step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the benzo(b)thiophene core.

Common Reagents and Conditions

    Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or N-bromosuccinimide (NBS) are used for bromination.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted benzo(b)thiophenes.

Scientific Research Applications

N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)thiophen-3-amine
  • N-(4-Bromophenyl)-benzo(b)thiophen-3-amine

Uniqueness

N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

172914-23-7

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

N-(4-bromophenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C14H9BrN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H

InChI Key

ZAYHLRSCRSPRPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)Br

Origin of Product

United States

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